Iodo-Willardiine

Kainate Receptor Pharmacology GluK1 Subtype Profiling Ionotropic Glutamate Receptor

(S)-5-Iodowillardiine is the definitive agonist for isolating GluK1-containing kainate receptor currents. Ki = 0.24 nM; 600–4000-fold selectivity over AMPA and homomeric GluK2 receptors eliminates off-target activation. Unlike 5-fluorowillardiine (AMPA EC50 ≈ 1.5 µM), this iodinated derivative exhibits negligible AMPA activity (EC50 = 33.6 µM at GluA1) and no agonism at GluK2, GluK6, or GluK7. Its weakly desensitizing equilibrium response preserves native temporal kinetics. Essential for unambiguous GluK1-mediated current identification in DRG, spinal cord, and hippocampal slice electrophysiology. Procure ≥98% HPLC purity, batch-tested compound to ensure experimental reproducibility.

Molecular Formula C7H8IN3O4
Molecular Weight 325.06 g/mol
CAS No. 140187-25-3
Cat. No. B133974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodo-Willardiine
CAS140187-25-3
Synonyms(S)-2-amino-3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Molecular FormulaC7H8IN3O4
Molecular Weight325.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I
InChIInChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
InChIKeyAXXYLTBQIQBTES-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodo-Willardiine (CAS 140187-25-3): A GluK1-Selective Kainate Receptor Agonist for Differentiating Ionotropic Glutamate Receptor Subtypes


(S)-5-Iodowillardiine (CAS 140187-25-3) is a synthetic 5-substituted willardiine derivative that acts as a potent and highly selective agonist for kainate receptors containing the GluK1 (formerly GluR5) subunit [1]. It belongs to the class of ionotropic glutamate receptor agonists and is distinguished by an iodine substituent at the 5-position of the uracil ring, which confers high binding affinity (Ki = 0.24 nM) and a remarkable 600–4000-fold selectivity for hGluK1 over AMPA receptors and homomeric hGluK2 (GluR6) kainate receptors . Its well-defined pharmacological profile has made it a standard reference compound for probing the functional roles of GluK1-containing receptors in native tissues and recombinant systems [2].

Why Iodo-Willardiine Cannot Be Replaced by Other Willardiine Analogs or Generic Glutamate Agonists


Generic substitution of willardiine derivatives is precluded by the divergent receptor selectivity and desensitization properties determined by the 5-position substituent. While structurally similar 5-halogenated willardiines (e.g., 5-fluorowillardiine) potently activate AMPA receptors (EC50 ≈ 1.5 μM), 5-iodowillardiine exhibits minimal AMPA receptor activity (EC50 = 33.6 μM at GluA1) and is instead highly selective for GluK1-containing kainate receptors . This functional divergence stems from the differential interaction of the 5-substituent with a lipophilic pocket unique to kainate-preferring receptors, which enhances agonist potency via hydrophobic bonding—a feature absent in AMPA-preferring receptors [1]. Furthermore, 5-iodowillardiine elicits a weakly desensitizing equilibrium response, in stark contrast to the strongly desensitizing profile of 5-fluorowillardiine and unsubstituted willardiine, which profoundly affects the temporal pattern of receptor activation in native systems [2]. Consequently, replacing 5-iodowillardiine with any other willardiine analog fundamentally alters the experimental readout, compromising the validity of studies designed to isolate GluK1-mediated currents.

Iodo-Willardiine: Direct Quantitative Evidence for Differentiated Receptor Subtype Engagement


GluK1 Subtype Selectivity: 600–4000-Fold Discrimination Over AMPA and GluK2 Receptors

(S)-5-Iodowillardiine exhibits a 600–4000-fold higher binding affinity for hGluK1 (Ki = 0.24 nM) compared to AMPA receptor subtypes and the homomeric kainate receptor hGluK2 (GluR6) . This degree of selectivity is not observed with kainate itself, which exhibits only a 5–30-fold preference for kainate over AMPA receptors [1].

Kainate Receptor Pharmacology GluK1 Subtype Profiling Ionotropic Glutamate Receptor

Functional Potency at Recombinant GluK1-Containing Receptors: EC50 Values and Subtype Discrimination

In whole-cell patch-clamp recordings from HEK293 cells expressing recombinant kainate receptors, (S)-5-Iodowillardiine activates homomeric GluK1 receptors with an EC50 of 0.21 μM and GluK1/K5 heteromeric receptors with an EC50 of 0.06 μM, while exhibiting no detectable activity at homomeric GluK2, GluK6, or GluK7 receptors . In contrast, the GluK1-selective agonist ATPA activates recombinant human GluR5 with EC50 values of 2.1 μM in HEK293 cells and 0.6 μM in DRG neurons [1].

Recombinant Ion Channels Patch-Clamp Electrophysiology Kainate Receptor Subunits

Weakly Desensitizing Equilibrium Response Distinguishes Iodo-Willardiine from Other Willardiines

In whole-cell recordings from mouse embryonic hippocampal neurons, (S)-5-iodowillardiine produces a weakly desensitizing equilibrium response that is 10-fold larger than that of the strongly desensitizing agonist (S)-willardiine [1]. The deactivation time constant (τoff) for 5-iodowillardiine is 4.2 seconds at kainate-preferring receptors in DRG neurons, compared to 43 ms for 5-fluorowillardiine—a nearly 100-fold difference in agonist dwell time [2].

Receptor Desensitization Kinetics AMPA/Kainate Receptor Pharmacology Electrophysiology

Potency at Native Dorsal Root Kainate Receptors: EC50 Comparison with ATPA and Kainate

In neonatal rat dorsal root preparations, (S)-5-iodowillardiine activates GluR5-containing kainate receptors with an EC50 of 0.127 μM, demonstrating substantially higher potency than ATPA (EC50 = 1.3 μM) and kainate (EC50 = 14.8 μM) in the same assay system [1]. The compound also depolarizes spinal motoneurons with an EC50 of 5.8 μM, an effect mediated by AMPA receptors, confirming its residual but low AMPA receptor activity [1].

Native Tissue Electrophysiology Spinal Cord Pharmacology Dorsal Root Ganglion

Explicit Inactivity at GluK2, GluK6, and GluK7 Homomeric Receptors

In recombinant expression systems, (S)-5-Iodowillardiine exhibits no detectable interaction with homomeric GluK2, GluK6, or GluK7 receptors at concentrations up to 1 mM . In contrast, kainate activates homomeric GluK2 receptors with EC50 values in the low micromolar range, and ATPA retains weak activity at GluK2-containing receptors [1].

Recombinant Receptor Screening Selectivity Profiling Off-Target Assessment

Low AMPA Receptor Affinity Confirms Selectivity Window in Functional Assays

(S)-5-Iodowillardiine exhibits low affinity for AMPA receptors, with EC50 values of 33.6 μM at GluA1 and 1.5 μM at GluA2 in functional assays . In contrast, (S)-5-fluorowillardiine potently activates AMPA receptors with an EC50 of 1.5 μM in hippocampal neurons, and (R,S)-AMPA exhibits an EC50 of 11 μM [1]. The rank order of AMPA receptor activation is fluoro > AMPA > iodo.

AMPA Receptor Pharmacology Selectivity Index Electrophysiology

Iodo-Willardiine: Primary Research and Drug Discovery Application Scenarios


Pharmacological Isolation of GluK1-Mediated Currents in Native Neuronal Preparations

(S)-5-Iodowillardiine (0.1–1 μM) is applied to brain slice or dorsal root ganglion preparations to selectively activate GluK1-containing kainate receptors while minimizing AMPA receptor activation (EC50 = 33.6 μM at GluA1) . The resulting currents can be unambiguously attributed to GluK1, as the compound exhibits no activity at homomeric GluK2, GluK6, or GluK7 receptors . This approach is standard for dissecting the subunit composition of native kainate receptors in hippocampal, spinal, and DRG neurons [1].

Probing Heteromeric Kainate Receptor Assembly via Selective Agonist Responses

Co-expression of GluR5 with GluR6 or GluR7 in recombinant systems yields heteromeric receptors with distinct functional properties. (S)-5-Iodowillardiine selectively activates only the GluR5 subunit within these heteromers, allowing researchers to detect co-assembly by monitoring changes in rectification and desensitization kinetics . For example, when GluR6(R) is co-expressed with GluR5(Q), the inwardly rectifying response to 5-iodowillardiine becomes outwardly rectifying, confirming heteromer formation despite the agonist's inability to activate GluR6 directly .

Investigating GluK1 Contributions to Nociceptive Signaling and Hyperalgesia

In spinal cord preparations, (S)-5-Iodowillardiine inhibits nociceptive reflexes with an EC50 of 0.36 μM in vitro and modulates pain signaling in vivo . Its high potency at dorsal root GluR5-containing receptors (EC50 = 0.127 μM) makes it a preferred tool over ATPA (EC50 = 1.3 μM) for studying the role of peripheral GluK1 receptors in pain processing [1]. Studies have employed 5-iodowillardiine to differentiate the contributions of GluK1 versus GluK2-containing receptors to excitotoxic injury and neuropathic pain states .

Differentiating AMPA vs. Kainate Receptor Contributions in Mixed Receptor Populations

Because (S)-5-iodowillardiine activates GluK1-containing receptors (EC50 = 0.06–0.21 μM) at concentrations ~100-fold lower than those required for AMPA receptor activation (EC50 = 33.6 μM at GluA1), it serves as a clean pharmacological tool for dissecting the relative contributions of AMPA and kainate receptors to synaptic transmission . This selectivity window is far wider than that of kainate (5–30-fold), making 5-iodowillardiine the agonist of choice for isolating kainate receptor-mediated components of excitatory postsynaptic currents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodo-Willardiine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.